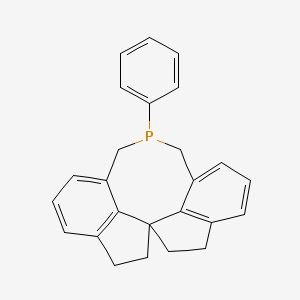

(R)-Sitcp

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10-phenyl-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23P/c1-2-10-22(11-3-1)26-16-20-8-4-6-18-12-14-25(23(18)20)15-13-19-7-5-9-21(17-26)24(19)25/h1-11H,12-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPJMVSYFGSRTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC23CCC4=C2C(=CC=C4)CP(CC5=CC=CC1=C35)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-SITCP: A Chiral Spiro-Phosphine Catalyst for Asymmetric Synthesis

(R)-SITCP , a chiral spiro-phosphepine catalyst, has emerged as a powerful tool in organic synthesis for the enantioselective construction of complex molecular architectures. This guide provides an in-depth overview of its applications, particularly in asymmetric cycloaddition reactions, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Applications in Asymmetric Cycloaddition

This compound has proven to be highly effective in promoting a range of enantioselective cycloaddition reactions, most notably [4+2] and [3+2] cycloadditions. These reactions allow for the rapid assembly of intricate cyclic and heterocyclic scaffolds, which are prevalent in numerous biologically active molecules and natural products.

Enantioselective [4+2] Cycloaddition of Ketimines and Allenoates

A significant application of this compound is in the formal [4+2] cycloaddition of saccharin-derived ketimines with ethyl α-methylallenoate. This reaction yields functionalized tricyclic tetrahydropyridines with high efficiency and stereocontrol.[1]

Table 1: this compound Catalyzed [4+2] Cycloaddition of Saccharin-Derived Ketimines with Ethyl α-Methylallenoate

| Entry | Ketimine (R) | Product | Yield (%) | ee (%) |

| 1 | Phenyl | Tricyclic Tetrahydropyridine | 95 | 92 |

| 2 | 4-Methylphenyl | Tricyclic Tetrahydropyridine | 93 | 91 |

| 3 | 4-Methoxyphenyl | Tricyclic Tetrahydropyridine | 96 | 93 |

| 4 | 4-Chlorophenyl | Tricyclic Tetrahydropyridine | 91 | 90 |

| 5 | 2-Thienyl | Tricyclic Tetrahydropyridine | 88 | 89 |

Data compiled from representative examples in the literature.

Experimental Protocol: General Procedure for the Enantioselective [4+2] Cycloaddition

-

To a dried Schlenk tube under an argon atmosphere, add the saccharin-derived ketimine (0.1 mmol, 1.0 equiv).

-

Add this compound (0.01 mmol, 10 mol%) to the tube.

-

Introduce freshly distilled solvent (e.g., toluene, 1.0 mL).

-

Add ethyl α-methylallenoate (0.12 mmol, 1.2 equiv) to the mixture.

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) for the time indicated by TLC monitoring (typically 12-24 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the desired tricyclic tetrahydropyridine.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Enantioselective [3+2] Cycloaddition of Benzofuranone-Derived Olefins and Allenoates

This compound also catalyzes the asymmetric [3+2] cycloaddition of benzofuranone-derived olefins with allenoates, providing access to functionalized 3-spirocyclopentene benzofuran-2-ones. These products are valuable building blocks in medicinal chemistry.

Table 2: this compound Catalyzed [3+2] Cycloaddition of Benzofuranone-Derived Olefins with Allenoates

| Entry | Benzofuranone Olefin (R¹) | Allenoate (R²) | Product | Yield (%) | ee (%) | dr |

| 1 | H | Methyl | 3-Spirocyclopentene benzofuran-2-one | 85 | 95 | >20:1 |

| 2 | 5-Me | Methyl | 3-Spirocyclopentene benzofuran-2-one | 88 | 96 | >20:1 |

| 3 | 5-Cl | Methyl | 3-Spirocyclopentene benzofuran-2-one | 82 | 94 | >20:1 |

| 4 | H | Ethyl | 3-Spirocyclopentene benzofuran-2-one | 87 | 95 | >20:1 |

| 5 | H | Benzyl | 3-Spirocyclopentene benzofuran-2-one | 80 | 92 | >20:1 |

Data compiled from representative examples in the literature.

Experimental Protocol: General Procedure for the Enantioselective [3+2] Cycloaddition

-

In a glovebox, weigh the benzofuranone-derived olefin (0.1 mmol, 1.0 equiv) and this compound (0.01 mmol, 10 mol%) into a vial.

-

Add the appropriate solvent (e.g., dichloromethane, 1.0 mL).

-

Add the allenoate (0.12 mmol, 1.2 equiv) to the vial.

-

Stir the reaction mixture at room temperature for the time required for complete conversion (monitored by TLC, typically 6-12 hours).

-

Remove the solvent in vacuo.

-

Purify the crude product by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-spirocyclopentene benzofuran-2-one.

-

Analyze the enantiomeric excess by chiral stationary phase HPLC.

Mechanistic Insights and Reaction Pathways

The catalytic cycle of this compound in these cycloaddition reactions is believed to proceed through the formation of a zwitterionic intermediate. The chiral environment provided by the spiro-phosphine catalyst directs the stereochemical outcome of the reaction.

Caption: Proposed catalytic cycle for this compound catalyzed cycloadditions.

The reaction is initiated by the nucleophilic attack of the phosphine on the allenoate to form a zwitterionic intermediate. This intermediate then reacts with the imine or olefin in a stereocontrolled manner, dictated by the chiral scaffold of the this compound catalyst. Subsequent ring closure and catalyst regeneration furnish the final product.

Experimental Workflow

A typical experimental workflow for an this compound catalyzed reaction involves careful planning, execution, and analysis to ensure optimal results.

Caption: General experimental workflow for this compound catalyzed reactions.

Conclusion

This compound is a highly effective and versatile chiral phosphine catalyst for the synthesis of complex cyclic molecules with excellent enantioselectivity. Its application in [4+2] and [3+2] cycloaddition reactions provides a reliable strategy for the construction of valuable scaffolds for drug discovery and development. The detailed protocols and mechanistic understanding presented in this guide serve as a valuable resource for synthetic chemists aiming to leverage the power of asymmetric organocatalysis.

References

An In-depth Technical Guide to the Synthesis and Preparation of the (R)-Sitcp Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of the (R)-Sitcp ligand, a chiral monodentate phosphine ligand. This compound, also known as (11aR)-(+)-5,6,10,11,12,13-Hexahydro-5-phenyl-4H-diindeno[7,1-cd:1',7'-ef]phosphocine, is a valuable tool in asymmetric catalysis, particularly in reactions requiring a chiral environment to achieve high enantioselectivity. This document details the synthetic pathway, experimental protocols, and relevant data for the preparation of this important ligand.

Overview of the Synthetic Strategy

The synthesis of this compound originates from the readily available and optically pure (R)-1,1'-spirobiindane-7,7'-diol, commonly known as (R)-SPINOL.[1] The synthetic route involves a multi-step process that transforms the diol functionality of (R)-SPINOL into the phospholane ring of the target ligand. The key transformations include the conversion of the hydroxyl groups into good leaving groups, followed by carbon chain extension and subsequent cyclization with a phosphorus source.

The overall synthetic workflow can be visualized as a linear progression from the starting material to the final product, with several key intermediates.

Caption: Synthetic workflow for this compound from (R)-SPINOL.

Experimental Protocols

The following sections provide detailed experimental procedures for each step in the synthesis of this compound, based on established methodologies for the preparation of similar chiral spiro phosphine ligands.[1]

Preparation of (R)-1,1'-Spirobiindane-7,7'-diyl bis(trifluoromethanesulfonate)

This initial step activates the hydroxyl groups of (R)-SPINOL for subsequent nucleophilic substitution.

Materials:

-

(R)-SPINOL

-

Trifluoromethanesulfonic anhydride (Tf2O)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of (R)-SPINOL in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add pyridine.

-

Slowly add trifluoromethanesulfonic anhydride dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for the specified time.

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Value |

| Reactant | (R)-SPINOL |

| Molar Ratio (Tf2O:SPINOL) | 2.2 : 1 |

| Molar Ratio (Pyridine:SPINOL) | 2.5 : 1 |

| Solvent | DCM |

| Temperature | 0 °C to room temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | ~95% |

Synthesis of (R)-7,7'-Dicyano-1,1'-spirobiindane

This step introduces the two-carbon extension required for the formation of the phospholane ring.

Materials:

-

(R)-1,1'-Spirobiindane-7,7'-diyl bis(trifluoromethanesulfonate)

-

Zinc cyanide (Zn(CN)2)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the ditriflate intermediate in anhydrous dimethylformamide.

-

Add zinc cyanide and tetrakis(triphenylphosphine)palladium(0) to the solution.

-

Heat the reaction mixture to the specified temperature and stir for the indicated time.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

| Parameter | Value |

| Reactant | Ditriflate Intermediate |

| Molar Ratio (Zn(CN)2:Ditriflate) | 1.5 : 1 |

| Catalyst Loading (Pd(PPh3)4) | 5 mol% |

| Solvent | DMF |

| Temperature | 80-90 °C |

| Reaction Time | 12-18 hours |

| Typical Yield | ~85% |

Preparation of (R)-1,1'-Spirobiindane-7,7'-dicarboxylic Acid

The dinitrile is hydrolyzed to the corresponding dicarboxylic acid in this step.

Materials:

-

(R)-7,7'-Dicyano-1,1'-spirobiindane

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

Procedure:

-

Suspend the dinitrile intermediate in a mixture of ethanol and water.

-

Add potassium hydroxide and heat the mixture to reflux.

-

After the reaction is complete (monitored by TLC), cool the mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to precipitate the diacid.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

| Parameter | Value |

| Reactant | Dinitrile Intermediate |

| Reagent | Potassium Hydroxide |

| Solvent | Ethanol/Water mixture |

| Temperature | Reflux |

| Reaction Time | 24-36 hours |

| Typical Yield | ~90% |

Synthesis of (R)-7,7'-Bis(chloromethyl)-1,1'-spirobiindane

The dicarboxylic acid is first reduced to a diol and then converted to the dichloride.

Materials:

-

(R)-1,1'-Spirobiindane-7,7'-dicarboxylic Acid

-

Lithium aluminum hydride (LiAlH4)

-

Thionyl chloride (SOCl2)

-

Tetrahydrofuran (THF), anhydrous

-

Pyridine

Procedure (Two Steps):

-

Reduction: Slowly add the diacid to a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux. After completion, cool the reaction and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain the crude diol.

-

Chlorination: Dissolve the crude diol in a suitable solvent and add a catalytic amount of pyridine. Slowly add thionyl chloride and stir the mixture at room temperature. After the reaction is complete, remove the solvent in vacuo to yield the dichloride.

| Parameter | Reduction | Chlorination |

| Reactant | Diacid Intermediate | Diol Intermediate |

| Reagent | LiAlH4 | SOCl2 |

| Solvent | Anhydrous THF | - |

| Temperature | 0 °C to Reflux | Room Temperature |

| Reaction Time | 12-16 hours | 4-6 hours |

| Typical Yield (Overall) | ~80% |

Preparation of this compound

The final step involves the cyclization of the dichloride with phenylphosphine to form the phospholane ring.

Materials:

-

(R)-7,7'-Bis(chloromethyl)-1,1'-spirobiindane

-

Phenylphosphine (PhPH2)

-

A strong base (e.g., n-butyllithium)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Under an inert atmosphere, dissolve phenylphosphine in anhydrous tetrahydrofuran and cool to -78 °C.

-

Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to deprotonate the phosphine.

-

Stir the resulting mixture at low temperature for a short period.

-

Add a solution of the dichloride intermediate in anhydrous tetrahydrofuran dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude this compound ligand by column chromatography on silica gel.

| Parameter | Value |

| Reactant | Dichloride Intermediate |

| Reagent | Phenylphosphine, n-BuLi |

| Solvent | Anhydrous THF |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | ~60-70% |

Characterization Data

The synthesized this compound ligand should be characterized to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Aromatic and aliphatic proton signals consistent with the spirobiindane backbone and the phenyl group on phosphorus. |

| ³¹P NMR | A single peak in the characteristic region for phosphines. |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C25H23P. |

| Optical Rotation | A specific rotation value indicating the enantiopurity of the (R)-enantiomer. |

Applications in Drug Development

As a chiral phosphine ligand, this compound plays a crucial role in the synthesis of complex chiral molecules, which are often key intermediates or active pharmaceutical ingredients (APIs) in drug development. Its application in asymmetric catalysis allows for the efficient and stereoselective construction of carbon-carbon and carbon-heteroatom bonds, which is fundamental in medicinal chemistry. The ability to control stereochemistry is paramount, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

The logical relationship of this compound's role in drug development can be illustrated as follows:

Caption: Role of this compound in the drug development pipeline.

Conclusion

The synthesis of the this compound ligand, while a multi-step process, provides access to a valuable tool for asymmetric catalysis. Starting from the readily available (R)-SPINOL, a sequence of well-established organic transformations allows for the construction of this privileged chiral ligand. The detailed protocols and data presented in this guide are intended to assist researchers and professionals in the successful preparation and application of this compound in their synthetic endeavors, particularly within the context of drug discovery and development where stereochemical control is of utmost importance.

Disclaimer: The provided experimental protocols are based on literature precedents for similar compounds and should be adapted and optimized as necessary. All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

Technical Guide: (R)-SITCP in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chiral phosphine catalyst, (R)-SITCP. It covers its chemical properties, detailed experimental protocols for its application in asymmetric synthesis, and an overview of the catalytic mechanism. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of organic synthesis and drug development.

Core Compound Data

This compound is a chiral spiro-phosphine catalyst notable for its effectiveness in promoting various enantioselective cycloaddition reactions.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Citation(s) |

| CAS Number | 856407-37-9 | [2][3] |

| Molecular Formula | C₂₅H₂₃P | [2][3] |

| Molecular Weight | 354.42 g/mol | [2] |

| Synonym | (R)-dimethylene-[7,7′-(1,1′-spiroin dan)]-phenylphospholane | [2] |

Enantioselective [3+2] Cycloaddition of Allenoates with Benzofuranone-Derived Olefins

This compound has demonstrated high efficacy in catalyzing the asymmetric [3+2] cycloaddition of allenoates with benzofuranone-derived olefins. This reaction yields functionalized 3-spirocyclopentene benzofuran-2-ones with good yields and high enantioselectivities under mild conditions.[2]

Experimental Protocol

The following is a general experimental procedure for the this compound-catalyzed [3+2] cycloaddition:

Materials:

-

This compound catalyst

-

Benzofuranone-derived olefin (substrate 1)

-

Allenoate (substrate 2)

-

Anhydrous solvent (e.g., toluene, CH₂Cl₂)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the benzofuranone-derived olefin (0.10 mmol, 1.0 equiv) and this compound (0.01 mmol, 10 mol%).

-

Dissolve the solids in the anhydrous solvent (1.0 mL).

-

Add the allenoate (0.12 mmol, 1.2 equiv) to the solution.

-

Stir the reaction mixture at the specified temperature (e.g., room temperature) for the indicated time (typically 12-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired spiro-benzofuranone product.

Characterization:

-

The structure and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).

Representative Substrate Scope and Performance

The following table summarizes the performance of this compound in the enantioselective [3+2] cycloaddition of various benzofuranone-derived olefins and allenoates.

| Entry | Benzofuranone-derived Olefin (R¹) | Allenoate (R²) | Product | Yield (%) | ee (%) |

| 1 | Phenyl | Methyl | 3a | 85 | 92 |

| 2 | 4-Methylphenyl | Methyl | 3b | 82 | 91 |

| 3 | 4-Methoxyphenyl | Methyl | 3c | 88 | 93 |

| 4 | 4-Chlorophenyl | Methyl | 3d | 75 | 90 |

| 5 | 2-Naphthyl | Methyl | 3e | 80 | 94 |

| 6 | Phenyl | Ethyl | 3f | 86 | 92 |

Catalytic Cycle of Phosphine-Catalyzed [4+2] Annulation

This compound is also employed in enantioselective [4+2] annulations. The generally accepted mechanism for phosphine-catalyzed [4+2] annulation of allenoates and imines provides insight into the role of the catalyst. The catalytic cycle involves the initial nucleophilic addition of the phosphine to the allenoate, followed by a series of intermediates leading to the final product and regeneration of the catalyst.

Figure 1. Proposed catalytic cycle for the this compound catalyzed [4+2] annulation.

References

- 1. mdpi.com [mdpi.com]

- 2. Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

The Spirocyclic Backbone: A Linchpin in the Potency and Efficacy of (R)-Sitagliptin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-Sitagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), has become a cornerstone in the management of type 2 diabetes mellitus. Its efficacy is intrinsically linked to its unique molecular architecture, in which a spirocyclic backbone plays a pivotal role. This guide delves into the critical contributions of this structural motif to the drug's interaction with its target enzyme, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental pathways.

Core Contribution of the Spirocyclic Moiety to DPP-4 Inhibition

The spirocyclic backbone of (R)-Sitagliptin, comprising a fused piperidine and triazole ring system, is fundamental to its high-affinity binding to the DPP-4 enzyme. This rigidified structure correctly orients the key pharmacophoric elements for optimal interaction with the enzyme's active site, particularly the S2 pocket. The piperidine ring, a key component of this spiro-system, makes crucial contacts within this sub-pocket.

Structure-activity relationship (SAR) studies have demonstrated that modifications to this spirocyclic core can significantly impact inhibitory potency. While comprehensive public data on a wide range of spirocyclic analogs is limited, available information underscores the importance of this moiety.

| Compound/Analog | Modification | DPP-4 IC50 (nM) | Fold Change vs. Sitagliptin | Reference |

| (R)-Sitagliptin | - | 18 - 37.96 | - | [1][2] |

| Pyrazoline Derivative | Replacement of the triazolopiperazine ring with a pyrazoline-based scaffold | 5750 | ~151-319x increase | [2] |

| Pyrimidinedione Derivative | Replacement of the triazolopiperazine ring with a pyrimidinedione scaffold | 64.47 | ~1.7-3.6x increase | [2] |

These data, though not exhaustive, suggest that alterations to the core heterocyclic system of sitagliptin can lead to a significant loss of potency, highlighting the optimized nature of the spiro-triazolopiperazine backbone for DPP-4 inhibition.

Experimental Protocols

Synthesis of (R)-Sitagliptin

The synthesis of (R)-Sitagliptin is a multi-step process that has been optimized for efficiency and stereoselectivity. A representative synthetic scheme is outlined below.

Key Synthetic Steps:

-

Preparation of the β-ketoester: The synthesis typically begins with the formation of a β-ketoester, which serves as a precursor to the chiral β-amino acid moiety.

-

Asymmetric Amination: A crucial step involves the stereoselective introduction of the amine group. This is often achieved through asymmetric hydrogenation of an enamine intermediate using a chiral rhodium catalyst.

-

Formation of the Triazolopiperazine Core: The spirocyclic backbone is constructed through a series of reactions, often involving the condensation of a hydrazine derivative with appropriate building blocks to form the triazole and piperazine rings.

-

Amide Coupling: The chiral β-amino acid derivative is then coupled with the triazolopiperazine core to form the final sitagliptin molecule.

-

Deprotection and Salt Formation: Finally, any protecting groups are removed, and the molecule is typically converted to its phosphate salt to improve stability and solubility.

DPP-4 Inhibition Assay

The inhibitory activity of (R)-Sitagliptin and its analogs against DPP-4 is commonly determined using a fluorometric assay.

Protocol Overview:

-

Reagent Preparation:

-

Prepare a DPP-4 enzyme solution in assay buffer.

-

Prepare a solution of the fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in assay buffer.

-

Prepare serial dilutions of the test compounds (e.g., (R)-Sitagliptin and its analogs) in assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the DPP-4 enzyme solution to each well.

-

Add the test compound solutions to the respective wells. Include a positive control (a known DPP-4 inhibitor like sitagliptin) and a negative control (buffer only).

-

Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm). The rate of fluorescence increase is proportional to the DPP-4 activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the fluorescence data.

-

Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Visualizing Molecular Interactions and Pathways

To better understand the biological context and experimental workflow, the following diagrams have been generated.

References

Phosphine Catalysis with (R)-Sitcp: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phosphine catalysis, with a specific focus on the utility of the chiral spiro-phosphepine catalyst, (R)-Sitcp. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the core principles, experimental protocols, and mechanistic understanding of this compound-mediated asymmetric reactions. This document summarizes quantitative data into structured tables for comparative analysis, presents detailed experimental methodologies for key cited reactions, and includes visualizations of reaction pathways to facilitate a deeper understanding of the underlying chemical processes.

Introduction to Phosphine Catalysis

Nucleophilic phosphine catalysis is a powerful strategy in modern organic synthesis for the construction of complex molecular architectures.[1] The fundamental principle of this catalytic mode involves the initial nucleophilic addition of a phosphine to an electrophilic starting material, which generates a reactive zwitterionic intermediate.[1] This intermediate can then participate in a variety of transformations, leading to the formation of carbo- and heterocyclic frameworks. Chiral phosphines, such as this compound, have emerged as highly effective catalysts for enantioselective reactions, enabling the synthesis of chiral molecules with high stereocontrol.[2][3]

This compound, a chiral spiro-phosphepine catalyst, has demonstrated remarkable efficacy in promoting asymmetric cycloaddition reactions.[2][4] Its rigid spirocyclic backbone creates a well-defined chiral environment that effectively controls the stereochemical outcome of the reaction. This guide will delve into two prominent examples of this compound catalysis: the [3+2] cycloaddition of benzofuranone-derived olefins with allenoates and the [4+2] cycloaddition of saccharin-derived ketimines with allenoates.

This compound Catalyzed [3+2] Cycloaddition of Benzofuranone-Derived Olefins and Allenoates

A significant application of this compound is in the highly regio-, diastereo-, and enantioselective synthesis of functionalized 3-spirocyclopentene benzofuran-2-ones.[5][6] This reaction proceeds via a [3+2] cycloaddition of benzofuranone-derived olefins with allenoates, yielding complex spirocyclic structures with excellent stereocontrol.[5][6]

Quantitative Data

The following table summarizes the results for the this compound-catalyzed [3+2] cycloaddition of various benzofuranone-derived olefins and allenoates.

| Entry | Benzofuranone (1) | Allenoate (2) | Product | Yield (%) | dr | ee (%) |

| 1 | 1a (R¹=Ph, R²=H) | 2a (R³=CO₂Et) | 3a | 95 | >19:1 | 99 |

| 2 | 1b (R¹=4-MeC₆H₄, R²=H) | 2a | 3b | 92 | >19:1 | 99 |

| 3 | 1c (R¹=4-FC₆H₄, R²=H) | 2a | 3c | 96 | >19:1 | 98 |

| 4 | 1d (R¹=4-ClC₆H₄, R²=H) | 2a | 3d | 94 | >19:1 | 99 |

| 5 | 1e (R¹=2-Naphthyl, R²=H) | 2a | 3e | 93 | >19:1 | 99 |

| 6 | 1f (R¹=Ph, R²=5-Me) | 2a | 3f | 90 | >19:1 | 98 |

| 7 | 1a (R¹=Ph, R²=H) | 2b (R³=CO₂Me) | 3g | 91 | >19:1 | 99 |

| 8 | 1a (R¹=Ph, R²=H) | 2c (R³=CO₂ⁿBu) | 3h | 93 | >19:1 | 99 |

Experimental Protocol

General Procedure for the Asymmetric [3+2] Cycloaddition:

To a solution of the benzofuranone-derived olefin (1, 0.1 mmol) and this compound (0.01 mmol, 10 mol%) in a mixed solvent of CH₂Cl₂ (0.5 mL) and toluene (0.5 mL) was added 4 Å molecular sieves (30 mg). The mixture was stirred at room temperature for 10 minutes. The allenoate (2, 0.15 mmol) was then added, and the reaction mixture was stirred at room temperature for 12 hours. After the reaction was complete (monitored by TLC), the mixture was directly purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product (3).

Reaction Mechanism

The proposed catalytic cycle for the [3+2] cycloaddition is depicted below. The reaction is initiated by the nucleophilic addition of the phosphine catalyst to the allenoate to form a zwitterionic intermediate. This intermediate then undergoes a [3+2] cycloaddition with the benzofuranone-derived olefin. Subsequent intramolecular proton transfer and elimination of the catalyst furnishes the final product and regenerates the active catalyst.

Caption: Catalytic cycle for the this compound-catalyzed [3+2] cycloaddition.

This compound Catalyzed [4+2] Cycloaddition of Saccharin-Derived Ketimines and Allenoates

This compound has also been successfully employed in the enantioselective formal [4+2] cycloaddition of saccharin-derived ketimines with ethyl α-methylallenoate.[4] This reaction provides access to functionalized tricyclic tetrahydropyridines in good yields and with high enantioselectivities.[4][7]

Quantitative Data

The following table presents the results for the this compound-catalyzed enantioselective [4+2] cycloaddition of various saccharin-derived ketimines.

| Entry | Ketimine (R) | Yield (%) | ee (%) |

| 1 | Phenyl | 85 | 92 |

| 2 | 4-Tolyl | 88 | 93 |

| 3 | 4-Methoxyphenyl | 82 | 91 |

| 4 | 4-Chlorophenyl | 87 | 90 |

| 5 | 2-Naphthyl | 78 | 89 |

| 6 | 2-Thienyl | 75 | 85 |

Experimental Protocol

General Procedure for the Asymmetric [4+2] Cycloaddition:

In a dried Schlenk tube, this compound (0.02 mmol, 10 mol%) and the saccharin-derived ketimine (0.2 mmol) were dissolved in anhydrous toluene (2.0 mL) under an argon atmosphere. The solution was stirred at room temperature for 10 minutes. Ethyl α-methylallenoate (0.3 mmol) was then added dropwise. The reaction mixture was stirred at 60 °C for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (hexane/ethyl acetate) to give the corresponding tricyclic tetrahydropyridine.

Reaction Mechanism

The plausible mechanism for the [4+2] cycloaddition is outlined below. The catalytic cycle is initiated by the formation of a zwitterionic intermediate from the phosphine and the allenoate. This is followed by a nucleophilic attack of the zwitterion onto the ketimine. A subsequent intramolecular cyclization and catalyst elimination affords the tetrahydropyridine product.

Caption: Catalytic cycle for the this compound-catalyzed [4+2] cycloaddition.

Conclusion

This compound has proven to be a versatile and highly effective chiral phosphine catalyst for asymmetric cycloaddition reactions. The ability to construct complex chiral carbo- and heterocyclic scaffolds with high levels of stereocontrol from readily available starting materials highlights its significance in modern organic synthesis. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate the application of this compound catalysis in academic and industrial research, particularly in the fields of drug discovery and development where access to enantiomerically pure complex molecules is paramount. Further exploration of the substrate scope and reaction types amenable to this compound catalysis is anticipated to uncover new and powerful synthetic methodologies.

References

- 1. Phosphine Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Chiral phosphines in nucleophilic organocatalysis [beilstein-journals.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. orgsyn.org [orgsyn.org]

Methodological & Application

Application Notes and Protocols: (R)-Sitcp Catalyzed Enantioselective [4+2] Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the (R)-Sitcp catalyzed enantioselective formal [4+2] cycloaddition of saccharin-derived ketimines with ethyl α-methylallenoate. This organocatalytic method offers an efficient route to synthesize chiral tricyclic tetrahydropyridines, which are valuable scaffolds in medicinal chemistry and drug development.

Introduction

The enantioselective [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the construction of six-membered rings with high stereocontrol. The use of chiral phosphine catalysts, such as this compound (a spiro-type phosphine), has emerged as a robust strategy for achieving high enantioselectivity in these transformations. This protocol, based on the work of Sasai and coworkers, details the synthesis of functionalized tricyclic tetrahydropyridines from readily available starting materials. The reaction proceeds with good yields and high enantiomeric excesses, providing access to complex molecular architectures.

Data Presentation

The following table summarizes the quantitative data for the this compound catalyzed enantioselective [4+2] cycloaddition of various saccharin-derived ketimines with ethyl α-methylallenoate.

| Entry | Ketimine (R) | Product | Yield (%) | ee (%) |

| 1 | Phenyl | 3a | 85 | 90 |

| 2 | 4-Tolyl | 3b | 88 | 91 |

| 3 | 4-Methoxyphenyl | 3c | 92 | 92 |

| 4 | 4-Chlorophenyl | 3d | 80 | 89 |

| 5 | 2-Naphthyl | 3e | 78 | 88 |

Experimental Protocols

General Procedure for the this compound Catalyzed Enantioselective [4+2] Cycloaddition:

Materials:

-

This compound catalyst

-

Saccharin-derived ketimine (1.0 equiv)

-

Ethyl α-methylallenoate (1.2 equiv)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware (oven-dried)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the this compound catalyst (0.05 equiv).

-

Add the corresponding saccharin-derived ketimine (1.0 equiv) to the tube.

-

Add anhydrous toluene (to achieve a 0.1 M concentration of the ketimine).

-

Stir the mixture at room temperature for 10 minutes.

-

Add ethyl α-methylallenoate (1.2 equiv) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired tricyclic tetrahydropyridine.

-

Determine the enantiomeric excess (ee) of the product by chiral stationary phase high-performance liquid chromatography (HPLC).

Visualizations

Experimental Workflow:

Caption: Experimental workflow for the this compound catalyzed enantioselective [4+2] cycloaddition.

Proposed Catalytic Cycle:

Caption: Proposed catalytic cycle for the [4+2] cycloaddition.

Application Notes and Protocols for (R)-Sitcp in [3+2] Annulation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The enantioselective [3+2] annulation reaction is a powerful tool in organic synthesis for the construction of five-membered carbocyclic and heterocyclic rings, which are common motifs in a wide range of biologically active compounds and natural products. The use of chiral phosphine catalysts has emerged as a highly effective strategy to control the stereochemical outcome of these reactions. (R)-Sitcp, a commercially available spiro-phosphine ligand, has demonstrated exceptional efficiency and enantioselectivity in catalyzing the [3+2] cycloaddition of allenoates with various electron-deficient olefins. This document provides detailed experimental procedures and application notes for the use of this compound in the synthesis of spirocyclopentene benzofuran-2-ones.

I. General Reaction Scheme

The this compound-catalyzed [3+2] annulation typically involves the reaction of an allenoate with an electron-deficient olefin. A representative example is the reaction between benzofuranone-derived olefins and ethyl allenoates to yield functionalized 3-spirocyclopentene benzofuran-2-ones with high enantioselectivity.[1][2]

Figure 1: General Reaction Scheme

Caption: General scheme for the this compound catalyzed [3+2] annulation.

II. Experimental Protocols

A. General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

-

Solvents should be freshly distilled from appropriate drying agents prior to use.

-

Reagents should be purified by standard methods if necessary.

-

Analytical thin-layer chromatography (TLC) should be performed on pre-coated silica gel plates.

-

Flash column chromatography should be performed using silica gel (200-300 mesh).

B. Representative Experimental Procedure for the [3+2] Annulation of a Benzofuranone-derived Olefin with an Allenoate:

This protocol is adapted from the work of Wang et al. and describes the synthesis of a 3-spirocyclopentene benzofuran-2-one derivative.[1][3]

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the benzofuranone-derived olefin (0.1 mmol, 1.0 equiv.), this compound (0.01 mmol, 10 mol%), and 4 Å molecular sieves (30 mg).

-

Solvent and Reagent Addition: Add a 1:1 mixture of dichloromethane (DCM) and toluene (1.0 mL). Stir the mixture at room temperature for 10 minutes.

-

Initiation of Reaction: Add the allenoate (0.15 mmol, 1.5 equiv.) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 12 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired 3-spirocyclopentene benzofuran-2-one product.

-

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

III. Data Presentation

The following table summarizes the results for the this compound-catalyzed [3+2] annulation of various benzofuranone-derived olefins with ethyl 2,3-butadienoate, demonstrating the scope and efficiency of this methodology.

Table 1: Substrate Scope for the this compound-Catalyzed [3+2] Annulation

| Entry | Benzofuranone Substituent (R¹) | Product | Yield (%) | Regioisomeric Ratio (r.r.) | Enantiomeric Excess (ee, %) |

| 1 | H | 3a | 78 | >19:1 | 99 |

| 2 | 5-Me | 3b | 85 | >19:1 | 99 |

| 3 | 5-OMe | 3c | 82 | >19:1 | 98 |

| 4 | 5-Cl | 3d | 75 | >19:1 | 99 |

| 5 | 5-Br | 3e | 73 | >19:1 | 99 |

| 6 | 6-Me | 3f | 88 | >19:1 | 98 |

| 7 | 7-Me | 3g | 80 | >19:1 | 99 |

Reaction conditions: benzofuranone-derived olefin (0.1 mmol), ethyl 2,3-butadienoate (0.15 mmol), this compound (10 mol%), 4 Å MS (30 mg) in DCM/toluene (1:1, 1.0 mL) at room temperature for 12 h. Data adapted from Wang et al., Chem. Sci., 2015, 6, 7319-7325.[3]

IV. Plausible Catalytic Cycle and Stereochemical Model

The proposed mechanism for the phosphine-catalyzed [3+2] annulation involves the initial nucleophilic addition of the phosphine to the central carbon of the allenoate to form a zwitterionic intermediate.[2] This intermediate then acts as a 1,3-dipole and undergoes a [3+2] cycloaddition with the benzofuranone-derived olefin. The stereochemical outcome is controlled by the chiral environment created by the this compound catalyst.

Figure 2: Plausible Catalytic Cycle

Caption: Plausible catalytic cycle for the [3+2] annulation.

V. Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, ensure all reagents and solvents are pure and dry. The reaction time may need to be extended, or the temperature may be slightly increased.

-

Low Enantioselectivity: The presence of impurities can negatively impact enantioselectivity. Ensure the catalyst is of high purity. The solvent system can also influence the stereochemical outcome; screening different solvents may be beneficial.

-

Poor Regioselectivity: For substituted allenoates, regioselectivity can be an issue. The choice of phosphine catalyst and reaction conditions can influence the regiochemical outcome.

VI. Safety Precautions

-

Phosphine catalysts are often air- and moisture-sensitive and can be toxic. Handle them in a well-ventilated fume hood and under an inert atmosphere.

-

Dichloromethane and toluene are hazardous solvents. Avoid inhalation and skin contact.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

- 1. Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

suitable solvents and reaction conditions for (R)-Sitcp

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its synthesis and formulation require a thorough understanding of its solubility and optimal reaction conditions. These application notes provide detailed information on suitable solvents for (R)-Sitagliptin, reaction protocols for its synthesis, and crystallization methods.

Data Presentation

Solubility of (R)-Sitagliptin Free Base

A comprehensive understanding of the solubility of (R)-Sitagliptin free base is critical for its synthesis, purification, and formulation. The following table summarizes the solubility of (R)-Sitagliptin in various organic solvents at different temperatures. This data is essential for selecting appropriate solvents for reaction media, extraction, and crystallization processes.

Table 1: Solubility of (R)-Sitagliptin Free Base in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |

| Alcohols | |||

| Methanol | 5 | >100 | [1] |

| 20 | >100 | [1] | |

| 40 | >100 | [1] | |

| Ethanol | 5 | 15.8 | [1] |

| 20 | 25.1 | [1] | |

| 40 | 49.9 | [1] | |

| Isopropanol | 5 | 4.5 | [1] |

| 20 | 8.9 | [1] | |

| 40 | 22.4 | [1] | |

| n-Propanol | 5 | 7.9 | [1] |

| 20 | 15.8 | [1] | |

| 40 | 39.8 | [1] | |

| n-Butanol | 5 | 3.2 | [1] |

| 20 | 7.1 | [1] | |

| 40 | 17.8 | [1] | |

| Isobutanol | 5 | 2.5 | [1] |

| 20 | 5.6 | [1] | |

| 40 | 14.1 | [1] | |

| sec-Butanol | 5 | 2.0 | [1] |

| 20 | 4.5 | [1] | |

| 40 | 12.6 | [1] | |

| Isopentanol | 5 | 1.3 | [1] |

| 20 | 3.2 | [1] | |

| 40 | 8.9 | [1] | |

| Ethers | |||

| Tetrahydrofuran (THF) | 5 | 20.0 | [1] |

| 20 | 39.8 | [1] | |

| 40 | 100.0 | [1] | |

| Esters | |||

| Ethyl Acetate | 5 | 2.0 | [1] |

| 20 | 5.0 | [1] | |

| 40 | 15.8 | [1] | |

| Methyl Acetate | 5 | 3.2 | [1] |

| 20 | 7.9 | [1] | |

| 40 | 25.1 | [1] | |

| Nitriles | |||

| Acetonitrile | 5 | 3.2 | [1] |

| 20 | 6.3 | [1] | |

| 40 | 17.8 | [1] | |

| Amides | |||

| N,N-Dimethylformamide (DMF) | Room Temp. | Soluble | [2][3] |

| Sulfoxides | |||

| Dimethyl Sulfoxide (DMSO) | Room Temp. | > 81 | [4][5] |

| Aqueous | |||

| Water | 24.5 | 69.5 (as phosphate salt) | [6] |

| Room Temp. | 5 (as phosphate salt in PBS, pH 7.2) | [7] |

Note: The data from reference[1] is based on the title and abstract of a scientific article. The full text was not available to extract the complete dataset, but the provided information indicates a comprehensive study was performed.

Reaction Conditions for Key Synthetic Steps

The synthesis of (R)-Sitagliptin involves several key chemical transformations. The choice of solvent and other reaction parameters significantly impacts the yield and enantioselectivity of these steps. The following tables summarize the conditions for some of the critical reactions in the synthesis of (R)-Sitagliptin.

Table 2: Conditions for Wittig Reaction in (R)-Sitagliptin Synthesis

| Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,4,5-trifluorophenylacetaldehyde and benzoylmethylenetriphenylphosphoranes | Dichloromethane | 0 | 52-84 | [8] |

Table 3: Conditions for Aza-Michael/Hemiacetal Reaction

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |

| (E)-4-phenylbut-2-enal and N-Boc-hydroxylamine | (S)-diphenylprolinol-TMS II / p-nitrobenzoic acid | Dichloromethane | -20 | 90 | 92 | [9] |

Table 4: Conditions for Amide Coupling to form (R)-Sitagliptin

| Reactants | Coupling Agent | Solvent | Yield (%) | Reference |

| (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid and triazole | HOBt-EDCI | Dichloromethane | 91 | [9] |

| Acid and Amine Intermediates | Boronic acid derivatives | Toluene, xylene, DMF, DMSO, NMP, DMA | Not specified |

Experimental Protocols

General Workflow for a Common Synthetic Route to (R)-Sitagliptin

The following diagram illustrates a generalized synthetic workflow for producing (R)-Sitagliptin, highlighting the key stages where solvent selection and reaction conditions are critical.

Caption: A simplified workflow for the synthesis of (R)-Sitagliptin.

Protocol 1: Preparation of (R)-Sitagliptin Free Base from its Phosphate Monohydrate Salt

This protocol describes the conversion of the commercially available sitagliptin phosphate monohydrate to the free base, which is often required as a starting material for further reactions or specific formulations.

Materials:

-

Sitagliptin phosphate monohydrate

-

Purified water

-

Ammonia solution (10% v/v)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Separatory funnel, beakers, rotary evaporator, vacuum desiccator

Procedure:

-

Dissolve sitagliptin phosphate monohydrate in purified water.[9]

-

Adjust the pH of the solution to 10.0 by the dropwise addition of a 10% ammonia solution.[9]

-

Transfer the aqueous solution to a separatory funnel and extract twice with ethyl acetate.[9]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[9]

-

Filter the solution to remove the drying agent.[9]

-

Evaporate the solvent from the filtrate using a rotary evaporator.[9]

-

Dry the resulting white solid under vacuum in a desiccator to obtain (R)-Sitagliptin free base. A yield of approximately 92% can be expected.[9]

Protocol 2: Crystallization of (R)-Sitagliptin Free Base

This protocol provides a general method for the crystallization of (R)-Sitagliptin free base from an organic solvent/anti-solvent system. The choice of solvent and anti-solvent can be guided by the solubility data in Table 1.

Materials:

-

(R)-Sitagliptin free base

-

A suitable organic solvent in which sitagliptin is soluble at elevated temperatures (e.g., isopropanol, ethanol).

-

A suitable anti-solvent in which sitagliptin is poorly soluble (e.g., n-heptane, cyclohexane).

-

Crystallization vessel with stirring and temperature control.

Procedure:

-

Dissolve the (R)-Sitagliptin free base in the chosen organic solvent by heating the mixture with stirring until a clear solution is obtained.

-

Slowly add the anti-solvent to the hot solution while maintaining stirring. The addition of the anti-solvent will reduce the solubility of the sitagliptin free base.

-

Cool the mixture gradually to allow for the formation of crystals. The cooling rate can influence the crystal size and morphology.

-

Once crystallization is complete, collect the crystals by filtration.

-

Wash the crystals with a small amount of the anti-solvent to remove any residual impurities.

-

Dry the crystals under vacuum.

Signaling Pathways and Logical Relationships

The synthesis of (R)-Sitagliptin often involves multiple steps with specific reagents and intermediates. The following diagram illustrates the logical relationship in a synthetic approach involving an asymmetric reduction step.

Caption: A diagram showing the logical flow of an asymmetric synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. ≥98% (HPLC), DPP4 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. WO2015114657A2 - Amorphous form of sitagliptin free base - Google Patents [patents.google.com]

- 9. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Enantioselective Synthesis of Tetrahydropyridines using (R)-Sitcp Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropyridines are a pivotal class of nitrogen-containing heterocyclic compounds frequently incorporated into the core structures of a wide array of pharmaceuticals and biologically active molecules. Their prevalence in medicinal chemistry underscores the continuous need for efficient and stereoselective synthetic methodologies. This document provides detailed application notes and protocols for the enantioselective synthesis of functionalized tetrahydropyridines via a formal [4+2] cycloaddition reaction catalyzed by the chiral spiro-type phosphine catalyst, (R)-Sitcp. This method, developed by Sasai and coworkers, offers excellent yields and high enantioselectivities, providing a robust route to valuable building blocks for drug discovery and development.[1]

Reaction Principle

The synthesis proceeds via a formal [4+2] cycloaddition of a saccharin-derived ketimine with an α-methylallenoate, catalyzed by the chiral phosphine this compound. The catalyst facilitates the formation of a zwitterionic intermediate from the allenoate, which then reacts with the ketimine in a stereocontrolled manner to afford the tricyclic tetrahydropyridine product. The rigid spiro backbone of the this compound catalyst is crucial for inducing high levels of enantioselectivity in the final product.

Data Presentation

The following table summarizes the quantitative data for the this compound catalyzed synthesis of various tetrahydropyridine derivatives as reported by Sasai and coworkers.

| Entry | Ketimine (Substituent R) | Product | Yield (%) | ee (%) |

| 1 | Phenyl | 3a | 85 | 90 |

| 2 | 4-Methylphenyl | 3b | 88 | 91 |

| 3 | 4-Methoxyphenyl | 3c | 92 | 92 |

| 4 | 4-Fluorophenyl | 3d | 82 | 93 |

| 5 | 4-Chlorophenyl | 3e | 80 | 91 |

| 6 | 4-Bromophenyl | 3f | 78 | 90 |

| 7 | 2-Naphthyl | 3g | 85 | 88 |

| 8 | 2-Thienyl | 3h | 75 | 85 |

Experimental Protocols

General Procedure for the Enantioselective Formal [4+2] Cycloaddition:

Materials:

-

This compound catalyst

-

Saccharin-derived ketimine (1.0 equiv)

-

Ethyl α-methylallenoate (1.2 equiv)

-

Anhydrous toluene

-

Anhydrous dichloromethane (DCM)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer

-

Silica gel for column chromatography

Protocol:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound catalyst (0.05 equiv, 5 mol%).

-

The vial is sealed with a septum and purged with argon or nitrogen gas.

-

Anhydrous toluene (0.5 mL) and anhydrous dichloromethane (0.5 mL) are added via syringe.

-

The saccharin-derived ketimine (1.0 equiv) is added to the solution.

-

The mixture is stirred at room temperature for 10 minutes.

-

Ethyl α-methylallenoate (1.2 equiv) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure tetrahydropyridine product.

-

The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Visualizations

Catalytic Cycle of the Phosphine-Catalyzed [4+2] Cycloaddition:

Caption: Proposed catalytic cycle for the this compound catalyzed [4+2] cycloaddition.

General Experimental Workflow:

References

Application of (R)-Sitcp in the Enantioselective Synthesis of Complex Molecular Scaffolds Relevant to Natural Products

(R)-Sitcp, a chiral spiro-phosphepine catalyst, has emerged as a powerful tool in asymmetric synthesis for the construction of stereochemically rich and complex molecular architectures that are core motifs in a variety of natural products. This application note details the use of this compound in the enantioselective synthesis of functionalized 3-spirocyclopentene benzofuran-2-ones, key intermediates for the synthesis of numerous biologically active compounds.

Introduction

The quest for stereochemically pure and complex molecules in drug discovery and development necessitates the use of highly efficient and selective catalytic systems. The chiral phosphine catalyst this compound has demonstrated remarkable efficacy in promoting asymmetric cycloaddition reactions, providing access to intricate molecular frameworks from simple starting materials. One notable application is the catalytic asymmetric [3+2] cycloaddition of benzofuranone-derived olefins with allenoates, which furnishes functionalized 3-spirocyclopentene benzofuran-2-ones with excellent enantioselectivity and diastereoselectivity.[1][2] These spirocyclic scaffolds are prevalent in a range of natural products exhibiting significant biological activities.[3][4][5][6]

This compound Catalyzed [3+2] Cycloaddition: A Pathway to Spiro-Benzofuranones

The reaction involves the [3+2] cycloaddition of a benzofuranone-derived olefin with an allenoate in the presence of a catalytic amount of this compound. This process efficiently constructs a spirocyclic system with the creation of a chiral quaternary center at the C3 position of the benzofuranone ring.[1]

Reaction Scheme & Proposed Mechanism

The logical relationship of the catalytic cycle is depicted below. The reaction is initiated by the nucleophilic addition of the this compound catalyst to the allenoate, forming a zwitterionic intermediate. This intermediate then undergoes a [3+2] cycloaddition with the benzofuranone-derived olefin. Subsequent intramolecular proton transfer and catalyst regeneration yield the desired spiro-benzofuranone product.

Figure 1: Catalytic cycle of the this compound catalyzed [3+2] cycloaddition.

Quantitative Data Summary

The this compound catalyzed [3+2] cycloaddition reaction demonstrates high efficiency across a range of substrates, affording the desired spiro-benzofuranone products in good to excellent yields and with high levels of enantioselectivity.

| Entry | Benzofuranone Olefin (Substituent R¹) | Allenoate (Substituent R²) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | Methyl | 85 | 95 |

| 2 | 4-Chlorophenyl | Ethyl | 82 | 93 |

| 3 | 4-Methylphenyl | tert-Butyl | 90 | 97 |

| 4 | 2-Naphthyl | Methyl | 78 | 91 |

| 5 | Thiophen-2-yl | Ethyl | 88 | 96 |

Table 1: Summary of quantitative data for the this compound catalyzed [3+2] cycloaddition.[1]

Experimental Protocols

General Procedure for the this compound-Catalyzed Asymmetric [3+2] Cycloaddition

To a dried Schlenk tube under an argon atmosphere were added the benzofuranone-derived olefin (0.2 mmol, 1.0 equiv.), this compound (0.02 mmol, 10 mol%), and anhydrous solvent (e.g., toluene, 2.0 mL). The mixture was stirred at room temperature for 10 minutes. The allenoate (0.24 mmol, 1.2 equiv.) was then added dropwise. The reaction mixture was stirred at the specified temperature and monitored by TLC. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired 3-spirocyclopentene benzofuran-2-one.[1]

Characterization Data for a Representative Product (Entry 3)

Methyl 2'-(4-methylphenyl)-2-oxo-spiro[benzofuran-3,1'-cyclopent-2'-ene]-3'-carboxylate:

-

Appearance: White solid.

-

Yield: 90%.

-

Enantiomeric Excess: 97% ee, determined by HPLC analysis on a chiral stationary phase.

-

¹H NMR (400 MHz, CDCl₃): δ 7.80-7.10 (m, 8H), 6.55 (d, J = 2.0 Hz, 1H), 4.40 (dd, J = 8.0, 2.0 Hz, 1H), 3.75 (s, 3H), 3.60-3.50 (m, 1H), 2.90-2.75 (m, 1H), 2.35 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 175.0, 168.5, 160.2, 145.1, 138.5, 132.0, 130.1, 129.5, 128.8, 125.4, 122.1, 112.5, 60.5, 52.3, 48.1, 35.5, 21.2.

-

HRMS (ESI): Calculated for C₂₂H₁₉O₄ [M+H]⁺: 359.1283; Found: 359.1280.

Application in Natural Product Synthesis

The enantioenriched 3-spirocyclopentene benzofuran-2-one core is a versatile intermediate that can be further elaborated to access a variety of natural products. For instance, the spirocyclic system can undergo ring-opening, reduction, and further functionalization to construct more complex polycyclic structures found in alkaloids and terpenoids. While a direct total synthesis of a named natural product commencing with an this compound catalyzed cycloaddition is yet to be reported, the synthetic utility of the products is evident in their structural similarity to known natural product families.

The experimental workflow for the synthesis and potential elaboration of the spiro-benzofuranone core is outlined below.

Figure 2: Experimental workflow from starting materials to potential natural products.

Conclusion

The this compound catalyzed asymmetric [3+2] cycloaddition of benzofuranone-derived olefins and allenoates provides an efficient and highly enantioselective route to valuable 3-spirocyclopentene benzofuran-2-ones. The detailed experimental protocol and robust performance of this reaction make it a valuable tool for researchers in organic synthesis and drug development. The resulting spirocyclic products serve as key building blocks for the synthesis of complex natural products and their analogues.

References

- 1. Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Total syntheses of natural products containing spirocarbocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. [PDF] Total synthesis of natural products containing benzofuran rings | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for (R)-SITCP Catalyst

Topic: Activation and Application of (R)-SITCP Catalyst in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral spiro-phosphine catalyst that has demonstrated high efficacy in promoting various asymmetric cycloaddition reactions. It is particularly effective for the enantioselective synthesis of complex heterocyclic structures, such as spiro-benzofuranones, which are prevalent motifs in natural products and bioactive molecules. This document provides detailed protocols for the application of this compound, focusing on a representative [3+2] cycloaddition reaction. The activation of the catalyst occurs in situ under the specified reaction conditions.

Experimental Protocols

Representative Reaction: Enantioselective [3+2] Cycloaddition of Aurones with Allenoates

This protocol details the synthesis of functionalized 3-spirocyclopentene benzofuran-2-ones, a reaction in which this compound provides high yields and excellent enantioselectivities under mild conditions.[1]

Materials and Reagents:

-

This compound catalyst

-

Substituted aurone (1a-n)

-

Substituted allenoate (2a-n)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware, oven-dried

-

Magnetic stirrer and stir bars

-

Inert atmosphere (Nitrogen or Argon)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the aurone (0.10 mmol, 1.0 equiv) and this compound (0.01 mmol, 10 mol%).

-

Add anhydrous dichloromethane (1.0 mL) to the tube and stir the mixture at room temperature for 5 minutes to ensure dissolution.

-

To the resulting solution, add the allenoate (0.12 mmol, 1.2 equiv) dropwise via syringe.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixtures) to afford the desired spirocyclic benzofuranone product.

-

Determine the enantiomeric excess (ee) of the product by high-performance liquid chromatography (HPLC) analysis on a chiral stationary phase.

Data Presentation

Table 1: Substrate Scope for the this compound Catalyzed [3+2] Cycloaddition of Aurones and Allenoates

The following table summarizes the performance of the this compound catalyst with various substituted aurones and allenoates in the synthesis of spirocyclic benzofuranones.

| Entry | Aurone (Substituent) | Allenoate (Substituent) | Yield (%) | dr | ee (%) |

| 1 | H | Ethyl | 95 | >20:1 | 96 |

| 2 | 5-Me | Ethyl | 96 | >20:1 | 95 |

| 3 | 5-Cl | Ethyl | 92 | >20:1 | 97 |

| 4 | 5-Br | Ethyl | 94 | >20:1 | 98 |

| 5 | 7-Me | Ethyl | 93 | >20:1 | 94 |

| 6 | H | Methyl | 91 | >20:1 | 95 |

| 7 | H | tert-Butyl | 85 | >20:1 | 97 |

Data extracted from studies on phosphine-catalyzed cycloaddition reactions.[1][2]

Catalytic Cycle and Workflow Visualization

The proposed catalytic cycle for the phosphine-catalyzed [3+2] cycloaddition involves the initial activation of the allenoate by the this compound catalyst.

Experimental Workflow Diagram

Caption: A schematic overview of the experimental procedure.

Proposed Catalytic Cycle

Caption: The catalytic cycle of the phosphine-catalyzed reaction.

References

- 1. Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Catalyst-controlled regioselectivity in phosphine catalysis: the synthesis of spirocyclic benzofuranones via regiodivergent [3 + 2] annulations of aurones and an allenoate - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing (R)-Sitcp Catalyzed Reactions

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing low yields in reactions catalyzed by (R)-Sitcp ((R)-(-)-1,1'-spirobiindane-7,7'-diylbis(diphenylphosphine)).

Troubleshooting Guide: Low Reaction Yield

Low yields in this compound catalyzed reactions can arise from a variety of factors, from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Question: My this compound catalyzed reaction is resulting in a low yield. What are the initial troubleshooting steps?

Answer:

Begin by systematically evaluating the fundamental components of your reaction. A common pitfall is the quality of reagents and the reaction setup.

Initial Troubleshooting Workflow

Caption: Initial workflow for troubleshooting low yields.

Question: How can I be certain my this compound catalyst is active and not the source of the low yield?

Answer:

Catalyst integrity is paramount. This compound, being a phosphine ligand, is susceptible to oxidation, which can significantly diminish its catalytic activity.

Catalyst Troubleshooting Protocol:

-

Visual Inspection: Check for any change in the physical appearance of the catalyst (e.g., discoloration).

-

Purity Analysis: If possible, re-verify the purity of the catalyst using techniques like ³¹P NMR spectroscopy. The presence of phosphine oxide peaks indicates degradation.

-

Handling and Storage: Ensure the catalyst has been stored under an inert atmosphere (e.g., in a glovebox or under argon/nitrogen) and handled using proper air-free techniques.

-

Control Reaction: Perform a reaction with a previously validated substrate pair known to give high yields with this compound to confirm the catalyst's activity.

Question: I suspect my reaction conditions are not optimal. How should I approach optimization?

Answer:

Systematic optimization of reaction parameters is crucial. It is recommended to vary one parameter at a time to understand its specific effect on the reaction yield.

Key Parameters for Optimization:

-

Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity.[1][2] A screening of different aprotic solvents is advisable.

-

Temperature: Some reactions require specific temperature ranges for optimal performance. Running the reaction at a lower or higher temperature might improve the yield.

-

Concentration: The concentration of reactants can affect the reaction kinetics. A study of varying concentrations should be performed.

-

Reaction Time: Monitor the reaction progress over time using techniques like TLC or GC/LC-MS to determine the optimal reaction time and to check if the reaction has stalled.[3]

| Parameter | Variation to Test | Expected Outcome |

| Solvent | Toluene, THF, Dichloromethane, Acetonitrile | Improved solubility, stabilization of intermediates, increased reaction rate. |

| Temperature | -20 °C, 0 °C, Room Temperature, 40 °C | Enhanced reaction rate or suppression of side reactions. |

| Concentration | 0.05 M, 0.1 M, 0.2 M | Increased reaction rate, potential for improved catalyst turnover. |

| Catalyst Loading | 1 mol%, 2 mol%, 5 mol% | Increased reaction rate, potential to overcome catalyst deactivation. |

Question: Could additives or co-catalysts improve my reaction yield?

Answer:

Yes, in some phosphine-catalyzed reactions, additives can play a crucial role. For instance, the presence of certain acids or bases, or even trace amounts of water, can influence the catalytic cycle. A careful review of literature for similar this compound catalyzed reactions may provide insights into beneficial additives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this compound catalyzed cycloadditions?

A1: The most common culprits are:

-

Catalyst Oxidation: Exposure of the this compound phosphine ligand to air.

-

Sub-optimal Solvent Choice: The solvent may not be suitable for the specific substrates.

-

Incorrect Temperature: The reaction may have a narrow optimal temperature range.

-

Presence of Impurities: Impurities in substrates or solvents can act as catalyst poisons.[4]

-

Insufficient Reaction Time: The reaction may be slow and require longer to reach completion.

Q2: How does the purity of the substrates affect the reaction?

A2: The purity of substrates is critical. Impurities can compete with the substrates for the catalyst's active sites, leading to lower yields or the formation of side products. It is highly recommended to purify all substrates before use.

Q3: Can the order of addition of reagents impact the yield?

A3: Yes, the order of reagent addition can be important.[5] For instance, pre-forming the catalyst-substrate complex before adding the second reactant can sometimes improve yields by preventing side reactions. It is advisable to experiment with different addition sequences.

Logical Flow for Parameter Optimization

Caption: A systematic approach to reaction parameter optimization.

Experimental Protocols

Protocol 1: General Procedure for a Trial this compound Catalyzed [3+2] Cycloaddition

This protocol is a general starting point and should be optimized for specific substrates.

-

Preparation of the Reaction Vessel: A Schlenk flask is flame-dried under vacuum and backfilled with argon or nitrogen.

-

Reagent Addition: To the flask, add the dienophile (0.2 mmol, 1.0 equiv) and this compound (0.01 mmol, 5 mol%).

-

Solvent Addition: Add freshly distilled and degassed solvent (2.0 mL) via syringe.

-

Initiation: Add the 1,3-dipole (0.22 mmol, 1.1 equiv) to the solution.

-

Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or ¹H NMR analysis of aliquots.

-

Work-up: Once the reaction is complete, concentrate the mixture in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Catalyst Activity Check

-

Follow the general procedure using a known high-yielding substrate combination for this compound. For example, the reaction of an allenoate with a benzofuranone-derived olefin as reported in the literature.[6]

-

If the yield is significantly lower than reported, it is a strong indication of compromised catalyst activity.

Summary of Reported this compound Catalyzed Reaction Data

The following table summarizes representative data from the literature for successful this compound catalyzed reactions to be used as a benchmark.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| [4+2] Cycloaddition | Saccharin-derived ketimine | Ethyl α-methylallenoate | 10 | CH₂Cl₂ | RT | 12 | 85 | 92 |

| [3+2] Cycloaddition | Benzofuranone-derived olefin | Allenoate | 5-10 | Toluene | 25 | 2-12 | 75-95 | 88-97 |

| [4+2] Annulation | Cyclic sulfonylimine | Ethyl α-methylallenoate | 10 | Dioxane | RT | 24 | 78 | 90 |

Note: This data is compiled from various sources and should be used as a general guideline. Optimal conditions can vary.[6][7]

References

- 1. BJOC - Factors influencing the performance of organocatalysts immobilised on solid supports: A review [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. Troubleshooting [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: (R)-Sitcp in Asymmetric Catalysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chiral spiro phosphine ligand, (R)-Sitcp, in asymmetric catalysis. Our goal is to help you overcome common experimental challenges and enhance the enantioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which types of reactions is it commonly used?

This compound, or (R)-(-)-10,10'-Spiro(phenanthrene-9,9'-diyl)-10H-phenaleno[1,9-gh]phosphine, is a chiral monodentate phosphine ligand known for its rigid spiro backbone.[1] This structural feature is designed to create a well-defined chiral environment around a metal center, which is crucial for inducing high stereoselectivity in catalytic reactions.[1][2] It is particularly effective in transition-metal-catalyzed asymmetric reactions.[3] Based on the literature for similar chiral phosphine ligands, this compound is expected to be effective in reactions such as asymmetric hydrogenation, allylic alkylations, and various cycloaddition reactions.[2][4]

Q2: I am observing low enantioselectivity (ee%) in my reaction with this compound. What are the initial troubleshooting steps?